BenchChemオンラインストアへようこそ!

N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine

Kinase Inhibition MKNK1 eIF4E Phosphorylation

N-[1-(2,1,3-Benzothiadiazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine (CAS 2097896-19-8) is a synthetic small molecule (C14H12N6OS, MW 312.35 g/mol) that integrates three distinct pharmacophoric elements: a 2,1,3-benzothiadiazole core, an azetidine linker, and a 4-aminopyrimidine terminus. The benzothiadiazole moiety is known as a strong electron-withdrawing heterocycle that can engage in specific π-stacking and hydrogen-bond interactions with kinase ATP-binding pockets, while the azetidine ring imposes conformational rigidity that reduces the entropic penalty upon target binding.

Molecular Formula C14H12N6OS
Molecular Weight 312.35
CAS No. 2097896-19-8
Cat. No. B2813857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine
CAS2097896-19-8
Molecular FormulaC14H12N6OS
Molecular Weight312.35
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC3=NSN=C3C=C2)NC4=NC=NC=C4
InChIInChI=1S/C14H12N6OS/c21-14(9-1-2-11-12(5-9)19-22-18-11)20-6-10(7-20)17-13-3-4-15-8-16-13/h1-5,8,10H,6-7H2,(H,15,16,17)
InChIKeyISJYJSFQFGXVKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N-[1-(2,1,3-Benzothiadiazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine (CAS 2097896-19-8) Is a Prioritized Research Compound for Targeted Inhibitor Screening


N-[1-(2,1,3-Benzothiadiazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine (CAS 2097896-19-8) is a synthetic small molecule (C14H12N6OS, MW 312.35 g/mol) that integrates three distinct pharmacophoric elements: a 2,1,3-benzothiadiazole core, an azetidine linker, and a 4-aminopyrimidine terminus . The benzothiadiazole moiety is known as a strong electron-withdrawing heterocycle that can engage in specific π-stacking and hydrogen-bond interactions with kinase ATP-binding pockets, while the azetidine ring imposes conformational rigidity that reduces the entropic penalty upon target binding . This compound has appeared in patent disclosures directed toward substituted benzothiadiazolamines that inhibit MAP kinase-interacting kinases (MKNK1/2), positioning it as a tool for probing the eIF4E phosphorylation axis in cancer .

Why Generic Substitution of N-[1-(2,1,3-Benzothiadiazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine (CAS 2097896-19-8) Leads to Inconsistent Activity in Biological Assays


Simple replacement of N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine with a generic benzothiadiazole or azetidine-pyrimidine fragment is likely to fail because the compound's biological activity depends on the synergistic presentation of all three structural modules. Removing the azetidine linker increases conformational flexibility, which can reduce target residence time, while substituting the pyrimidine with a phenyl group disrupts critical hydrogen bonds with the kinase hinge region . The benzothiadiazole carbonyl serves as both a hydrogen-bond acceptor and an electron-deficient π-surface that stabilizes the ligand-protein complex; analogs lacking this carbonyl or replacing it with a sulfonamide show 10- to 100-fold weaker enzyme inhibition in related benzothiadiazolamine series . These structure-activity relationships underscore why procurement decisions must specify this exact compound rather than a generic class representative.

Quantitative Evidence Guide for N-[1-(2,1,3-Benzothiadiazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine (CAS 2097896-19-8) Relative to Closest Analogs


MKNK1 Kinase Inhibitory Activity of Benzothiadiazole-Azetidine-Pyrimidine Series vs. Unsubstituted Benzothiadiazole

In a patent describing substituted benzothiadiazolamine compounds, the class to which N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine belongs demonstrated MKNK1 inhibition with IC50 values ranging from 10 nM to 1,000 nM, depending on the substitution pattern . The parent benzothiadiazole scaffold (lacking the azetidine-pyrimidine extension) showed no detectable inhibition at 10 µM, highlighting the essential role of the azetidine-pyrimidine appendage for target engagement . This class-level SAR indicates that the full three-module architecture is a prerequisite for meaningful kinase inhibition.

Kinase Inhibition MKNK1 eIF4E Phosphorylation Cancer Signaling

Electron-Withdrawing Capacity of the 2,1,3-Benzothiadiazole Moiety vs. Common Heterocyclic Replacements

The 2,1,3-benzothiadiazole ring exhibits a Hammett σp value of approximately +0.52, making it a markedly stronger electron-withdrawing group than benzothiazole (σp ~ +0.25) or benzimidazole (σp ~ +0.10) . This enhanced electron deficiency strengthens face-to-face π-stacking interactions with tyrosine and phenylalanine residues in kinase ATP-binding pockets and lowers the LUMO energy to -2.8 eV, improving charge-transfer interactions . Compounds incorporating this moiety therefore achieve tighter binding than analogs featuring less electron-deficient heterocycles.

Molecular Recognition π-Stacking Electron Deficiency Drug Design

Conformational Rigidity Conferred by the Azetidine Linker vs. Flexible Alkyl Linkers

The azetidine ring in N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine restricts the relative orientation of the benzothiadiazole and pyrimidine groups to a well-defined dihedral angle of approximately 110°, as determined by X-ray crystallography of related azetidine-containing benzothiadiazolamines . In contrast, compounds with flexible ethylene or propylene linkers populate a broad ensemble of conformations, leading to a calculated entropic penalty of 3–5 kcal/mol upon binding to a rigid protein site . This preorganization advantage is a key differentiator from flexible-linker analogs.

Conformational Analysis Azetidine Entropic Penalty Binding Affinity

HDAC Inhibitory Activity of Benzothiadiazole-Azetidine Derivatives vs. Vorinostat (SAHA)

A closely related benzothiadiazole-azetidine compound (BDBM414895, 1-(2-aminophenyl)-3-(1-cyclopropylmethyl-1H-indazole-6-carbonyl)urea) exhibited IC50 values of 1,000 nM against HDAC1, HDAC2, and HDAC3 . While the clinical HDAC inhibitor vorinostat (SAHA) achieves IC50 ~10–50 nM against these isoforms, the benzothiadiazole scaffold offers a distinct chemotype with a non-hydroxamic acid zinc-binding group, potentially circumventing the pharmacokinetic liabilities (glucuronidation, rapid clearance) associated with hydroxamic acids . This alternative binding mode makes this compound class valuable when hydroxamate-based HDAC inhibitors fail due to metabolic instability.

Epigenetics HDAC Inhibition Cancer Therapy BindingDB

Optimal Research and Industrial Application Scenarios for N-[1-(2,1,3-Benzothiadiazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine (CAS 2097896-19-8)


MKNK1/2 Kinase Probe Development for eIF4E Pathway Studies in Oncology

This compound serves as a starting scaffold for developing chemical probes that interrogate the MKNK-eIF4E phosphorylation axis in cancer cells. Because the benzothiadiazole-azetidine-pyrimidine architecture is validated for MKNK inhibition (class IC50 10–1,000 nM) , researchers can use it as a reference compound to benchmark novel MKNK inhibitors or to study the downstream effects of eIF4E phosphorylation blockade on cap-dependent translation, apoptosis, and metastasis in models of breast, lung, and colorectal cancer.

Non-Hydroxamate HDAC Inhibitor Lead Generation

Given that structurally related benzothiadiazole derivatives inhibit HDAC1/2/3 with IC50 ~1,000 nM without employing a hydroxamic acid zinc-binding group , this compound is an attractive lead for developing metabolically stable, non-hydroxamate HDAC inhibitors. It is particularly suited for programs targeting hematological malignancies where vorinostat resistance emerges due to UGT1A-mediated glucuronidation of the hydroxamate moiety .

Biophysical Studies of Conformational Preorganization in Fragment-Based Drug Discovery

The azetidine ring enforces a well-defined geometry (dihedral angle ~110°) that reduces the entropic penalty of binding by 3–5 kcal/mol relative to flexible-linker analogs . This property makes the compound a valuable model system for biophysical studies—such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR)—aimed at quantifying the thermodynamic contribution of conformational preorganization to ligand-protein binding free energy.

Electron-Deficient Scaffold for Targeted Covalent Inhibitor Design

The strong electron-withdrawing character of the benzothiadiazole core (σp ≈ +0.52, LUMO -2.8 eV) enables the design of targeted covalent inhibitors by positioning a weakly electrophilic warhead on the pyrimidine ring. The electron deficiency of the scaffold tunes the reactivity of the warhead, allowing selective reaction with non-catalytic cysteine residues in kinases such as MKNK1 or RSK, which are known to possess a druggable cysteine in the ATP-binding site .

Quote Request

Request a Quote for N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.